CNS Drug-Likeness Optimization: Lipophilicity, Polarity, and Molecular Weight Comparator Matrix
Across a panel of five compounds forming a systematic substitution matrix, 5-cyclopropyl-7-fluoro-2,3-dihydro-1H-inden-4-amine achieves a Consensus Log Po/w of 3.16 , positioning it within the CNS-optimal range (LogP 2–4) while maintaining a TPSA of 26 Ų—well below the 60–70 Ų threshold associated with poor BBB permeation. The parent 4-aminoindan is ~1 log unit less lipophilic (XLogP3 = 2.1) , which may favor solubility but limits passive membrane partitioning. The mono-fluoro analog (XLogP3 = 2.1, estimated) likewise underperforms in lipophilicity, while the 7-fluoro-1,1,3-trimethyl analog (XLogP3 = 3.4) [1] tilts toward excessive lipophilicity (LogP > 3.5 is associated with higher metabolic clearance risk) [2]. The cyclopropyl + fluorine combination thus provides a balanced property profile.
| Evidence Dimension | Computed CNS drug-likeness properties (MW, LogP, TPSA, HBA) |
|---|---|
| Target Compound Data | MW = 191.24 Da; Consensus Log Po/w = 3.16; XLogP3 = 3.1; TPSA = 26 Ų; HBA = 2; HBD = 1; Fraction Csp3 = 0.5 |
| Comparator Or Baseline | Parent 4-aminoindan (Cpd 1): MW = 133.19 Da; XLogP3 = 2.1; TPSA = 26 Ų; HBA = 1; HBD = 1. 7-Fluoro-2,3-dihydro-1H-inden-4-amine (Cpd 2): MW = 151.18 Da; XLogP3 = ~2.1 (est.); TPSA ≈ 26 Ų. 5-Cyclopropyl-2,3-dihydro-1H-inden-4-amine (Cpd 3): MW = 173.25 Da; TPSA = 26 Ų. 7-Fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine (Cpd 4): MW = 193.26 Da; XLogP3 = 3.4; TPSA ≈ 26 Ų. |
| Quantified Difference | ΔLogP (target vs parent) = +1.0 units; ΔMW = +58 Da; ΔHBA (target vs Cpd 1, 2, 3) = +1; Fraction Csp3 (target) = 0.5 vs Cpd 1 (0.33) |
| Conditions | PubChem XLogP3 and Bidepharm/Computed consensus LogP values for neutral form; predicted TPSA from standardized method (Ertl et al.). |
Why This Matters
The balanced LogP (~3.1) and low TPSA suggest favorable passive BBB permeability without the excessive lipophilicity that drives rapid hepatic clearance, making this the optimal scaffold among these comparators for CNS lead optimization.
- [1] PubChem Compound Summary for CID 90019774, 7-Fluoro-1,1,3-trimethyl-4-aminoindane. XLogP3 = 3.4. CAS 1383809-95-7. View Source
- [2] Wager, T. T.; Hou, X.; Verhoest, P. R.; Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010, 1, 435–449. View Source
